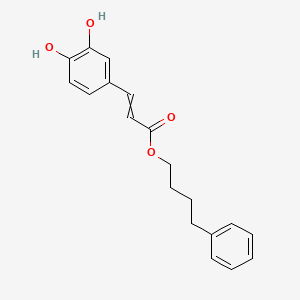
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester is a chemical compound with the molecular formula C16H27OP. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester typically involves the reaction of phosphinous acid derivatives with appropriate alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently .
Análisis De Reacciones Químicas
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reagent, participating in chemical reactions to form new products. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Phosphinous acid, bis(1-methylethyl)-, 2-(1,1-dimethylethyl)phenyl ester can be compared with similar compounds such as:
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but differs in the ester group attached to the phosphorus atom.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Contains a different ester group and has distinct chemical properties.
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: A different class of compounds with unique reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propiedades
Número CAS |
521273-02-9 |
|---|---|
Fórmula molecular |
C16H27OP |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
(2-tert-butylphenoxy)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C16H27OP/c1-12(2)18(13(3)4)17-15-11-9-8-10-14(15)16(5,6)7/h8-13H,1-7H3 |
Clave InChI |
GVZUSYSQPYEUPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C(C)C)OC1=CC=CC=C1C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
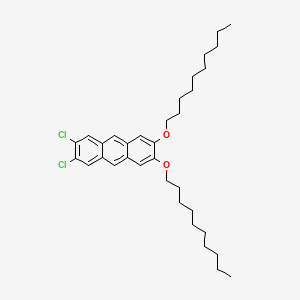
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
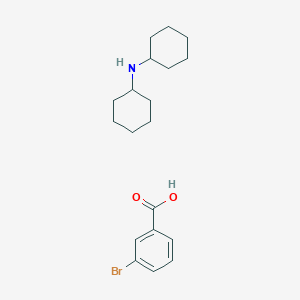

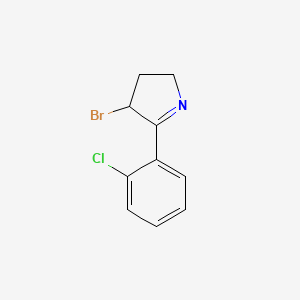
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
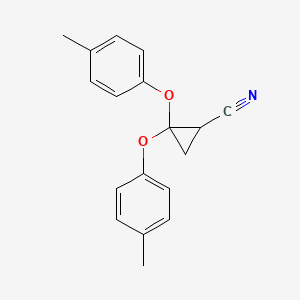
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)

